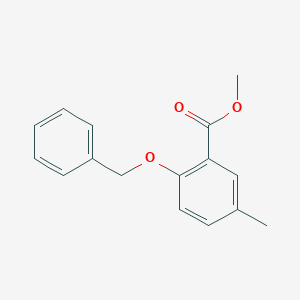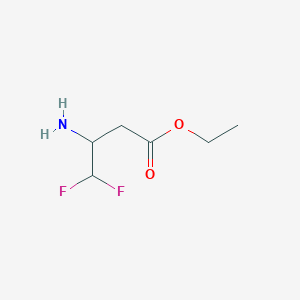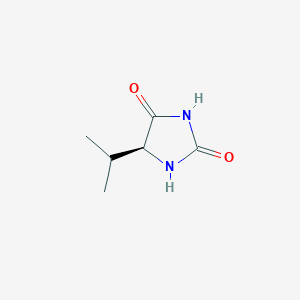
3-(Quinolin-3-yl)acrylic acid
Descripción general
Descripción
3-(Quinolin-3-yl)acrylic acid is an organic compound that belongs to the quinoline family. It is characterized by a quinoline ring system fused with an acrylic acid moiety. This compound is of significant interest due to its diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Quinolin-3-yl)acrylic acid typically involves the condensation of quinoline derivatives with acrylic acid or its derivatives. One common method is the Pfitzinger reaction, which involves the reaction of isatins with sodium pyruvate under microwave irradiation to yield quinoline-2,4-dicarboxylic acid, which can then be further modified to produce this compound .
Industrial Production Methods: Industrial production of this compound often employs green and sustainable chemistry approaches. These include solvent-free reactions, the use of recyclable catalysts, and microwave-assisted synthesis to enhance yield and reduce environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: 3-(Quinolin-3-yl)acrylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline-3-carboxylic acid.
Reduction: Reduction reactions can yield quinoline derivatives with different functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides, aryl halides, and organometallic compounds are employed under various conditions.
Major Products Formed: The major products formed from these reactions include quinoline-3-carboxylic acid, substituted quinolines, and various quinoline derivatives with enhanced biological activity .
Aplicaciones Científicas De Investigación
3-(Quinolin-3-yl)acrylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-(Quinolin-3-yl)acrylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: It targets enzymes such as DNA gyrase and topoisomerase IV, which are crucial for DNA replication and cell division.
Pathways Involved: By stabilizing the enzyme-DNA complex, it induces DNA cleavage and ultimately leads to cell death, making it effective against bacterial infections.
Comparación Con Compuestos Similares
- Quinoline-3-carboxylic acid
- Quinoline-4-carboxylic acid
- 2-Quinoxalinecarboxylic acid
- Isoquinoline-6-carboxylic acid
Comparison: 3-(Quinolin-3-yl)acrylic acid is unique due to its acrylic acid moiety, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives. Its ability to undergo a wide range of chemical reactions and its diverse applications in various fields make it a valuable compound in both research and industry .
Propiedades
Fórmula molecular |
C12H9NO2 |
|---|---|
Peso molecular |
199.20 g/mol |
Nombre IUPAC |
3-quinolin-3-ylprop-2-enoic acid |
InChI |
InChI=1S/C12H9NO2/c14-12(15)6-5-9-7-10-3-1-2-4-11(10)13-8-9/h1-8H,(H,14,15) |
Clave InChI |
YBIWIEFOLKWDNV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C(C=N2)C=CC(=O)O |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6,8-Difluorospiro[chroman-2,1'-cyclobutan]-4-amine](/img/structure/B8766580.png)










